molecular formula C19H29N3O3 B7917970 [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7917970
M. Wt: 347.5 g/mol
InChI Key: CXFYJAOJZUXFPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester: is a complex organic compound that features a piperidine ring, an amino-acetyl group, and a carbamic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester typically involves multi-step organic reactions. One common approach is to start with the piperidine ring, which can be functionalized with an amino-acetyl group through nucleophilic substitution reactions. The isopropyl-carbamic acid benzyl ester moiety can be introduced via esterification reactions using appropriate reagents and catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely. The choice of solvents, catalysts, and purification techniques is crucial to achieve the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino-acetyl group, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the carbamic acid ester to its corresponding alcohol.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In organic synthesis, [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester is used as an intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications .

Biology and Medicine: Its piperidine ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties .

Mechanism of Action

The mechanism by which [1-(2-Amino-acetyl)-piperidin-4-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects involves interactions with various molecular targets. The piperidine ring can interact with receptors and enzymes, potentially modulating their activity. The amino-acetyl group may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Properties

IUPAC Name

benzyl N-[[1-(2-aminoacetyl)piperidin-4-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-15(2)22(19(24)25-14-17-6-4-3-5-7-17)13-16-8-10-21(11-9-16)18(23)12-20/h3-7,15-16H,8-14,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFYJAOJZUXFPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCN(CC1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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